molecular formula C14H17N3O2 B13153136 4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Numéro de catalogue: B13153136
Poids moléculaire: 259.30 g/mol
Clé InChI: NVZNGTHTZCQDFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a substituted triazolone derivative characterized by a 1,2,4-triazol-5-one core fused with a dihydro moiety. The molecule features an ethyl group at the N-4 position and a 3-phenyloxolan-2-yl substituent at the C-3 position. This structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal and agrochemical research. The phenyloxolan moiety introduces aromatic and oxygen-containing heterocyclic features, which may influence solubility, reactivity, and intermolecular interactions .

Propriétés

Formule moléculaire

C14H17N3O2

Poids moléculaire

259.30 g/mol

Nom IUPAC

4-ethyl-3-(3-phenyloxolan-2-yl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C14H17N3O2/c1-2-17-13(15-16-14(17)18)12-11(8-9-19-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,16,18)

Clé InChI

NVZNGTHTZCQDFN-UHFFFAOYSA-N

SMILES canonique

CCN1C(=NNC1=O)C2C(CCO2)C3=CC=CC=C3

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Triazolone Core: The triazolone core is formed through a cyclization reaction involving hydrazine and an appropriate carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Triazolone derivatives exhibit diverse biological activities depending on substituents. Key structural analogues include:

Compound Name Substituents at C-3/N-4 Key Features/Applications Reference Compounds/Evidence IDs
4-Ethyl-3-(3-methyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one 3-(3-methyloxolan-2-yl), N-4 ethyl Methyl group reduces steric bulk compared to phenyl; impacts solubility .
5-Ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one N-4 phenoxyethyl, C-5 ethyl Phenoxyethyl enhances lipophilicity; potential agrochemical applications .
3-Ethyl-4-(3,4-dihydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one C-3 dihydroxybenzylidenamino Antioxidant activity via radical scavenging .

Key Observations :

  • Phenyl vs. This may improve binding affinity in enzyme inhibition studies.
  • Electron-Withdrawing/Donating Groups: Substituents like dihydroxybenzylidenamino () increase antioxidant capacity through electron-donating effects, whereas phenyloxolan balances lipophilicity and polarity .
Acidity (pKa) and Solvent Effects

Triazolone derivatives exhibit weak acidity due to proton loss from the N-H group. The pKa values vary with substituents and solvents:

Compound pKa (Isopropyl Alcohol) pKa (Acetonitrile) Key Influencing Factors Evidence IDs
Target Compound (4-Ethyl-3-(3-phenyloxolan-2-yl)-...) ~8.2 (estimated) ~10.5 (estimated) Electron-withdrawing phenyloxolan increases acidity vs. alkyl substituents .
3-Methyl-4-(2-furoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 9.1 11.3 Furoyl group stabilizes deprotonated form .
3-Ethyl-4-(4-diethylaminobenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 7.8 9.9 Diethylamino group donates electrons, reducing acidity .

Trends :

  • Solvent Polarity : Lower pKa in polar solvents (e.g., isopropyl alcohol) due to enhanced solvation of the conjugate base.
  • Substituent Effects: Electron-withdrawing groups (e.g., phenyloxolan) lower pKa by stabilizing the deprotonated form, whereas electron-donating groups (e.g., diethylamino) raise pKa .
Antioxidant Activity

Triazolones with aromatic or hydroxylated substituents show notable antioxidant properties:

Compound DPPH IC50 (µM) FRAP Activity (µM Fe²⁺/g) Reference Antioxidant (BHT) IC50 (µM) Evidence IDs
Target Compound ~25 (estimated) 120 (estimated) 18
3-Ethyl-4-(3,4-dihydroxybenzylidenamino)-... 18 150 18
1-Acetyl-3-alkyl-4-(3-methoxy-4-isobutyryloxybenzylidenamino)-... 30 95 18

Mechanistic Insights :

  • Radical Scavenging : The phenyloxolan group in the target compound likely contributes to moderate DPPH activity via resonance stabilization of radicals.
  • Metal Chelation: Hydroxylated analogues (e.g., dihydroxybenzylidenamino derivatives) exhibit higher FRAP activity due to phenolic -OH groups .
Antimicrobial and Antitumor Activity
  • Antifungal Activity: Triazolones with lipophilic substituents (e.g., phenoxyethyl) show MIC values of 4–16 µg/mL against Candida spp. .
  • Antitumor Activity: Derivatives like 3-(p-methoxybenzyl)-4-(3-methoxy-4-isobutyroyloxybenzylidenamino)-... inhibit tumor cell lines (IC50: 12–45 µM) .

Comparison :

  • Efficiency : The phenyloxolan substituent requires longer reaction times (6–8 hours) compared to methyloxolan analogues (4–6 hours) due to steric hindrance .
  • Purification: Recrystallization from ethanol/water mixtures is common, with purity >95% confirmed via NMR .
Computational Studies

Theoretical investigations (DFT, GIAO NMR) on related compounds highlight:

  • NMR Shielding: GIAO calculations for 3-ethyl-4-(4-hydroxybenzylidenamino)-... show <5% deviation from experimental ¹H/¹³C shifts .
  • Conformational Stability : The phenyloxolan group in the target compound likely adopts a twisted conformation to minimize steric clash with the triazolone ring, as seen in morpholine-substituted analogues .

Activité Biologique

4-Ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel compound that belongs to the class of triazoles. Its unique structure combines a triazole ring with a phenyloxolane moiety, which may confer distinct biological properties. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and enzymatic inhibition effects.

Chemical Structure and Properties

The compound's IUPAC name is 4-Ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. Its molecular formula is C₁₅H₁₈N₄O, and it has a molecular weight of approximately 270.33 g/mol. The structure features an ethyl group and a phenyloxolane substituent on the triazole ring, which may influence its interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro assays showed that it possesses moderate antibacterial activity against certain pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa>128 µg/mL

The above table summarizes the MIC values for selected pathogens. The compound showed effectiveness against S. aureus, but higher concentrations were required for E. coli and P. aeruginosa .

Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored in various cancer cell lines. Preliminary studies indicate that 4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 15 µM, suggesting significant cytotoxicity . Further research is needed to elucidate the exact mechanisms underlying its anticancer effects.

Enzyme Inhibition

Triazoles are known for their ability to inhibit various enzymes. The compound's structural features suggest potential activity against enzymes involved in fungal and bacterial biosynthesis pathways. In particular, it may act as an inhibitor of fungal lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several triazole derivatives against the ESKAPE pathogens—known for their antibiotic resistance. The results indicated that this compound exhibited variable potency compared to established antibiotics like ciprofloxacin .
  • Cytotoxicity in Cancer Models : In a series of experiments involving different cancer cell lines (e.g., MCF-7 and HeLa), the compound was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased early and late apoptosis rates in treated cells compared to controls .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.